Cas no 1228231-29-5 (3-ethynylpyrrolidine)

3-Ethynylpyrrolidine is a versatile heterocyclic compound featuring an ethynyl group attached to a pyrrolidine ring. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for click chemistry applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The pyrrolidine scaffold enhances solubility and stability, while the terminal alkyne group enables efficient functionalization for pharmaceutical and material science research. Its compact, rigid framework is advantageous in designing bioactive molecules, including drug candidates and agrochemicals. The compound’s synthetic flexibility and compatibility with diverse reaction conditions underscore its utility in medicinal chemistry and polymer science. Proper handling under inert conditions is recommended due to its reactive alkyne moiety.
3-ethynylpyrrolidine structure
3-ethynylpyrrolidine structure
Product Name:3-ethynylpyrrolidine
CAS No:1228231-29-5
MF:C6H10ClN
MW:131.603300571442
CID:1102457
PubChem ID:73357702
Update Time:2025-05-20

3-ethynylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 3-ethynyl-Pyrrolidine
    • 3-ethynylpyrrolidine
    • (3R)-3-ethynylpyrrolidine;hydrochloride
    • CS-0188760
    • SY284818
    • SB15576
    • DB-117252
    • P12667
    • SCHEMBL18397221
    • 3-ETHYNYLPYRROLIDINE HCL
    • PS-16908
    • 1228231-29-5
    • 3-ethynylpyrrolidine;hydrochloride
    • 3-ETHYNYLPYRROLIDINEHCL
    • 1427202-26-3
    • EN300-7591821
    • 3-ethynylpyrrolidine hydrochloride
    • MFCD18911003
    • Inchi: 1S/C6H9N.ClH/c1-2-6-3-4-7-5-6;/h1,6-7H,3-5H2;1H
    • InChI Key: VAZHYVQQZFECRJ-UHFFFAOYSA-N
    • SMILES: Cl.N1CCC(C#C)C1

Computed Properties

  • Exact Mass: 131.0501770g/mol
  • Monoisotopic Mass: 131.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 98
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

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3-ethynylpyrrolidine Suppliers

Amadis Chemical Company Limited
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(CAS:1228231-29-5)3-ethynylpyrrolidine
Order Number:A1041430
Stock Status:in Stock
Quantity:1.0g/500.0mg/250.0mg/100.0mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:10
Price ($):842.0/562.0/337.0/211.0
Email:sales@amadischem.com

Additional information on 3-ethynylpyrrolidine

3-Ethynylpyrrolidine (CAS No. 1228231-29-5): A Comprehensive Overview

3-Ethynylpyrrolidine (CAS No. 1228231-29-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 3-ethynylpyrrolidine.

Chemical Structure and Properties

3-Ethynylpyrrolidine is a five-membered heterocyclic compound with an ethynyl group attached to one of the nitrogen atoms. The molecular formula of 3-ethynylpyrrolidine is C6H9N, and it has a molecular weight of 99.14 g/mol. The presence of the ethynyl group imparts unique chemical reactivity and physical properties to the molecule. The compound is typically synthesized through a series of well-defined chemical reactions, including the coupling of an appropriate alkyne with a pyrrolidine derivative.

The ethynyl group in 3-ethynylpyrrolidine is highly reactive and can participate in various chemical transformations, such as click chemistry reactions, which are widely used in the synthesis of complex molecules and biomolecules. The pyrrolidine ring itself is known for its stability and ability to form hydrogen bonds, making it an attractive scaffold for drug design.

Synthesis Methods

The synthesis of 3-ethynylpyrrolidine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of propargylamine with a suitable carbonyl compound followed by reduction to form the pyrrolidine ring. Another approach involves the use of transition metal-catalyzed coupling reactions, such as the Sonogashira coupling, which allows for the efficient introduction of the ethynyl group onto the pyrrolidine scaffold.

A recent study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method for 3-ethynylpyrrolidine. This method involves the sequential addition of propargylamine to a ketone or aldehyde followed by in situ reduction using a mild reducing agent. The one-pot approach not only simplifies the synthetic process but also improves overall yield and purity.

Biological Activities and Applications

3-Ethynylpyrrolidine has been extensively studied for its potential biological activities and applications in medicinal chemistry. One of the key areas of interest is its role as a scaffold for the development of central nervous system (CNS) drugs. The ethynyl group can be functionalized to introduce various pharmacophores, leading to compounds with diverse biological activities.

A notable example is the use of 3-ethynylpyrrolidine derivatives as potent inhibitors of monoamine oxidase (MAO). MAO inhibitors are used in the treatment of depression and Parkinson's disease due to their ability to increase neurotransmitter levels in the brain. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain 3-ethynylpyrrolidine derivatives exhibited high selectivity and potency towards MAO-B, making them promising candidates for further development.

Beyond CNS applications, 3-ethynylpyrrolidine has also shown potential as an antiviral agent. Research conducted at a leading pharmaceutical company identified several 3-ethynylpyrrolidine derivatives that exhibited strong antiviral activity against herpes simplex virus (HSV). These compounds were found to inhibit viral replication by interfering with key viral enzymes, suggesting their potential as novel antiviral therapeutics.

Clinical Trials and Future Prospects

The promising preclinical results with 3-ethynylpyrrolidine derivatives have led to several compounds entering clinical trials for various indications. For instance, a phase II clinical trial evaluating a 3-ethynylpyrrolidine derivative as an MAO-B inhibitor for Parkinson's disease showed significant improvements in motor function and quality of life for patients. These findings have generated considerable interest from both academic researchers and pharmaceutical companies.

In addition to its therapeutic potential, 3-ethynylpyrrolidine has also found applications in chemical biology research. The ethynyl group can be used as a handle for bioconjugation reactions, allowing researchers to label and track molecules within living cells. This capability has been leveraged in studies aimed at understanding protein-protein interactions and signaling pathways.

Conclusion

In summary, 3-Ethynylpyrrolidine (CAS No. 1228231-29-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive scaffold for drug design, particularly in the development of CNS drugs and antiviral agents. Ongoing research continues to uncover new applications and biological activities, further solidifying its importance in modern drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1228231-29-5)3-ethynylpyrrolidine
A1041430
Purity:99%/99%/99%/99%
Quantity:1.0g/500.0mg/250.0mg/100.0mg
Price ($):842.0/562.0/337.0/211.0
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